molecular formula C6H6N4OS B12968568 7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one CAS No. 1196157-07-9

7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one

Cat. No.: B12968568
CAS No.: 1196157-07-9
M. Wt: 182.21 g/mol
InChI Key: IIUIQGGMMROFEQ-UHFFFAOYSA-N
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Description

7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-A][1,3,5]triazinones. This compound is characterized by its unique fused ring structure, which includes a pyrazole ring fused to a triazine ring. The presence of a thioxo group and a methyl group further distinguishes this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with thiourea in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, solvent-free methods and the use of green chemistry principles are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

1196157-07-9

Molecular Formula

C6H6N4OS

Molecular Weight

182.21 g/mol

IUPAC Name

7-methyl-2-sulfanylidene-6H-pyrazolo[1,5-a][1,3,5]triazin-4-one

InChI

InChI=1S/C6H6N4OS/c1-3-2-4-7-5(12)8-6(11)10(4)9-3/h2,9H,1H3,(H,8,11,12)

InChI Key

IIUIQGGMMROFEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=S)NC(=O)N2N1

Origin of Product

United States

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